molecular formula C10H9ClO3 B14268071 2,3-Dihydro-1-benzofuran-3-yl chloroacetate CAS No. 185339-58-6

2,3-Dihydro-1-benzofuran-3-yl chloroacetate

Cat. No.: B14268071
CAS No.: 185339-58-6
M. Wt: 212.63 g/mol
InChI Key: JPPAECVSCNXGEW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-yl chloroacetate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate typically involves the cyclization of appropriately substituted precursors. One common method includes the selective iodination of 3-hydroxy-2-iodobenzaldehyde followed by a Sonogashira coupling reaction with ethynylbenzene analogues. This reaction is catalyzed by Pd(Ph3P)2Cl2 and co-catalyzed by CuI, resulting in the formation of benzofuran aldehyde .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-3-yl chloroacetate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogenation or other nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3-yl chloroacetate has a wide range of applications in scientific research:

Properties

CAS No.

185339-58-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-3-yl 2-chloroacetate

InChI

InChI=1S/C10H9ClO3/c11-5-10(12)14-9-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2

InChI Key

JPPAECVSCNXGEW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)OC(=O)CCl

Origin of Product

United States

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